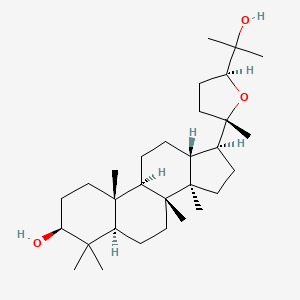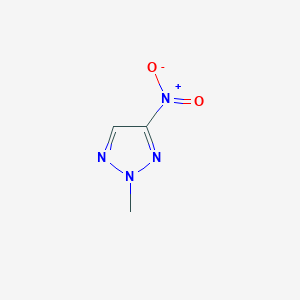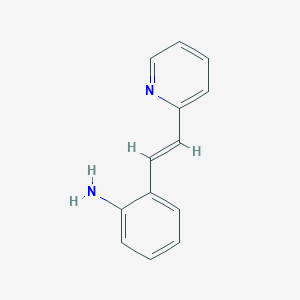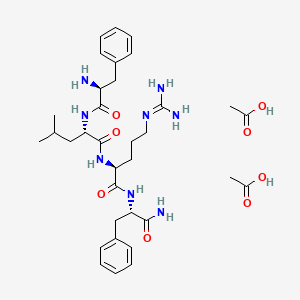
3-Epicabraleadiol
Descripción general
Descripción
(20S,24S)-20,24-Epoxydammarane-3beta,25-diol is a natural product found in Phyllanthus flexuosus, Camellia japonica, and other organisms with data available.
Aplicaciones Científicas De Investigación
Biosíntesis de Saponinas Triterpénicas
3-Epicabraleadiol: juega un papel crucial en la biosíntesis de saponinas triterpénicas. Es producido por la enzima CpalOSC6, que cataliza la transformación del 2,3;22,23-dioxidosqualeno en this compound {svg_1}. Este proceso es vital para la formación de compuestos que exhiben efectos farmacéuticos, como la prevención de la hipertensión, la hiperlipidemia y la diabetes.
Producción de Glucósidos de Flavonoides
En el ámbito de la producción de glucósidos de flavonoides, This compound sirve como precursor. El procesamiento posterior involucra uridina difosfato (UDP)-glucosiltransferasas, que catalizan la glucosilación de flavonoides {svg_2}. Esta vía es significativa para crear compuestos utilizados en la medicina tradicional china.
Actividad Antiviral
La investigación ha indicado que This compound y sus derivados exhiben efectos inhibitorios sobre la activación del virus de Epstein-Barr {svg_3}. Esto sugiere aplicaciones potenciales en el desarrollo de terapias antivirales, particularmente en la orientación de virus que están implicados en varios cánceres y otras enfermedades.
Mecanismo De Acción
Target of Action
3-Epicabraleadiol is a triterpenoid isolated from the nonsaponifiable lipid (NSL) of the seed oil of the camellia (Camellia japonica L.; Theaceae) . The primary target of this compound is the Epstein–Barr virus early antigen (EBV-EA) . This antigen is a component of the Epstein-Barr virus, which is known to cause infectious mononucleosis and is associated with certain types of cancer .
Mode of Action
It has been shown to have inhibitory effects on the induction of the epstein–barr virus early antigen (ebv-ea) by 12-o-tetradecanoylphorbol-13-acetate (tpa) in raji cells . This suggests that this compound may interact with the EBV-EA or its associated biochemical pathways to inhibit its activation .
Biochemical Pathways
Given its inhibitory effects on the induction of ebv-ea, it is likely that it affects the pathways associated with the activation of this antigen
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of EBV-EA induction . This suggests that this compound may have potential antiviral or anticancer effects, given the role of EBV in various diseases . .
Análisis Bioquímico
Biochemical Properties
3-Epicabraleadiol plays a significant role in various biochemical reactions. It is synthesized through the catalytic action of oxidosqualene cyclases (OSCs), specifically CpalOSC6, which converts 2,3;22,23-dioxidosqualene to this compound . This compound interacts with several biomolecules, including enzymes and proteins involved in triterpenoid biosynthesis. The nature of these interactions often involves the formation of stable complexes that facilitate the conversion of precursor molecules into this compound.
Cellular Effects
This compound exerts notable effects on cellular processes. It has been shown to inhibit the activation of Epstein–Barr virus early antigen (EBV-EA) in Raji cells, indicating its potential as an antitumor promoter . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and transcription factors involved in these processes.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. It binds to enzymes such as oxidosqualene cyclases, facilitating the conversion of dioxidosqualene to this compound . This binding interaction is crucial for the compound’s synthesis and subsequent biological activity. Additionally, this compound may inhibit or activate other enzymes, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under specific storage conditions, such as refrigeration at 2-8°C
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at higher doses, the compound may exhibit toxic or adverse effects, while lower doses may be effective in achieving the desired pharmacological outcomes . Understanding the threshold effects and optimal dosages is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to triterpenoid biosynthesis. It is synthesized from dioxidosqualene through the catalytic action of oxidosqualene cyclases . The compound may also interact with other enzymes and cofactors involved in metabolic processes, influencing metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, where it exerts its biological effects . The compound’s transport mechanisms are essential for its pharmacokinetics and overall efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
(3S,5R,8R,9R,10R,13R,14R,17S)-17-[(2S,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O3/c1-25(2)21-12-17-29(7)22(27(21,5)15-13-23(25)31)10-9-19-20(11-16-28(19,29)6)30(8)18-14-24(33-30)26(3,4)32/h19-24,31-32H,9-18H2,1-8H3/t19-,20+,21+,22-,23+,24+,27+,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBNSDSKUAGBOI-VVGBCXFDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]([C@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)[C@@]5(CC[C@H](O5)C(C)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the potential therapeutic benefit of 3-epicabraleadiol?
A1: Research suggests that this compound, isolated from sources like Camellia oil [], demonstrates inhibitory effects on Epstein-Barr virus (EBV) activation. While it showed less potency compared to other triterpenoids like dammarenediol II in the same study, its presence alongside other bioactive compounds in natural extracts could contribute to an overall beneficial effect [].
Q2: Is this compound found in other plant sources besides Camellia oil?
A2: Yes, while initially identified in Camellia oil [], this compound has also been isolated from the Garcinia xanthochymus plant []. This finding suggests a broader distribution of this triterpenoid in the plant kingdom and opens possibilities for further investigation of its presence and potential bioactivities in other species.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Azanium;chromium(3+);1-[(3,5-dinitro-2-oxidophenyl)diazenyl]-3-(phenylcarbamoyl)naphthalen-2-olate](/img/structure/B1166736.png)

